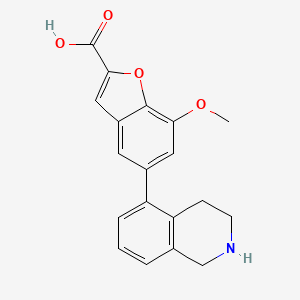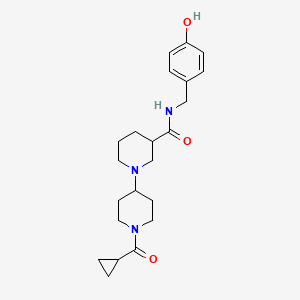
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid, also known as MTIQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid is not fully understood, but it is thought to act through multiple pathways. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, and to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, to improve motor function and cognitive performance, and to protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its chemical structure can be modified to improve its pharmacological properties. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid. It could be studied further in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, to determine its potential therapeutic effects. Its pharmacological properties could also be further optimized through chemical modification, and its mechanism of action could be elucidated through further studies. Additionally, its potential toxicity could be further investigated to determine its safety for use in humans.
Métodos De Síntesis
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-methoxyphenol with ethyl 2-bromoacetate, followed by the formation of the benzofuran ring through a cyclization reaction. The tetrahydroisoquinoline moiety is then added through a Pictet-Spengler reaction, and the carboxylic acid group is introduced through a hydrolysis reaction.
Aplicaciones Científicas De Investigación
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid has been the subject of scientific research due to its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects, and has been studied in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-16-8-12(7-13-9-17(19(21)22)24-18(13)16)14-4-2-3-11-10-20-6-5-15(11)14/h2-4,7-9,20H,5-6,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQJPIWFZXZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C3=CC=CC4=C3CCNC4)C=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B5466394.png)

![2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5466403.png)
![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5466409.png)
![1-[(3-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5466415.png)

![N,N-dimethyl-N'-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}sulfamide](/img/structure/B5466425.png)
![3-[(dimethylamino)methyl]-1-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5466432.png)
![5-methyl-2-(methylamino)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5466443.png)
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5466459.png)
![3-(allylthio)-6-(3-bromo-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466462.png)
![3-hydroxy-3-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5466468.png)
![4-fluoro-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466479.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5466483.png)